

# PSB-0739: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PSB-0739

Cat. No.: B10772090

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **PSB-0739**, a potent and selective P2Y12 receptor antagonist. This guide covers its chemical structure, physicochemical and pharmacological properties, mechanism of action, and detailed experimental protocols.

## Chemical Structure and Properties

**PSB-0739** is a non-nucleotide competitive antagonist of the P2Y12 receptor.<sup>[1][2]</sup> Its chemical and physical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of **PSB-0739**

Property	Value	Reference(s)
IUPAC Name	1-Amino-9,10-dihydro-9,10-dioxo-4-[[4-(phenylamino)-3-sulphophenyl]amino]-2-anthracenesulfonic acid sodium salt	
CAS Number	1052087-90-7 (sodium salt)	
Chemical Formula	C26H17N3Na2O8S2	
Molecular Weight	609.54 g/mol	
Appearance	Solid	[1]
Solubility	Soluble to 25 mM in water. Soluble in DMSO (10 mM).	[1]
Storage	Desiccate at room temperature. For long-term storage as a solid powder, -20°C for 12 months is recommended. In solvent, store at -80°C for up to 6 months.	[1]
Purity	≥95% (HPLC)	

## Pharmacological Properties

**PSB-0739** is a high-affinity and potent antagonist of the human P2Y12 receptor, a key receptor in platelet activation and aggregation.[2] Unlike thienopyridine drugs such as clopidogrel, **PSB-0739** is a direct-acting antagonist and does not require metabolic activation.

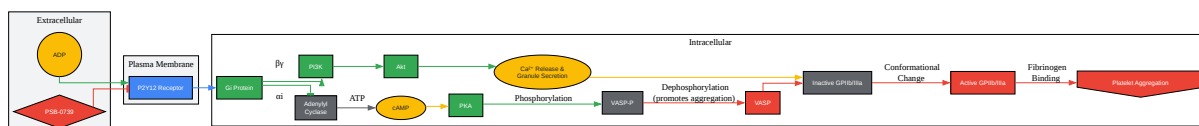
Table 2: Pharmacological Data for **PSB-0739**

Parameter	Value	Species/System	Reference(s)
Target	P2Y12 receptor	Human	[2]
Mechanism of Action	Competitive antagonist	Human	[1][2]
Ki	24.9 nM	Human P2Y12 receptor	[1]
pA2	9.8	Human P2Y12 receptor	[1][2]
EC50 (ADP-evoked Ca2+ response)	5.4 ± 1.8 µM	THP-1 cells	[1][2]

## Mechanism of Action and Signaling Pathway

**PSB-0739** exerts its effects by competitively blocking the binding of adenosine diphosphate (ADP) to the P2Y12 receptor. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi alpha subunit. Upon activation by ADP, the Gi pathway is initiated, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. A reduction in cAMP levels leads to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), contributing to platelet activation.

Simultaneously, the Gβγ subunits of the G protein can activate phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and subsequent downstream signaling events that increase intracellular calcium and promote granule secretion. These pathways converge to induce a conformational change in the glycoprotein IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet aggregation. By blocking the initial step of ADP binding, **PSB-0739** effectively inhibits these downstream signaling events.



[Click to download full resolution via product page](#)

### P2Y12 Receptor Signaling Pathway

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **PSB-0739**.

## In Vitro Assays

This assay measures the effect of **PSB-0739** on platelet aggregation in response to an agonist like ADP.

- Materials:
  - Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.[3]
  - Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).[3]
  - **PSB-0739** stock solution (in water or DMSO).
  - ADP stock solution.
  - Saline.
  - Light transmission aggregometer.

- Cuvettes with stir bars.
- Procedure:
  - PRP and PPP Preparation:
    - Centrifuge whole blood at 200 x g for 10-15 minutes at room temperature to obtain PRP. [\[3\]](#)
    - Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain PPP.[\[3\]](#)
  - Assay Setup:
    - Adjust the PRP platelet count with PPP if necessary.
    - Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
  - Experiment:
    - Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
    - Add **PSB-0739** at desired final concentrations and incubate for a specified time (e.g., 2-5 minutes).
    - Add ADP to induce aggregation (e.g., 5-20  $\mu$ M final concentration).
    - Record the change in light transmission for a set period (e.g., 5-10 minutes).
  - Data Analysis:
    - Determine the maximum percentage of aggregation for each condition.
    - Calculate the IC50 value for **PSB-0739** by plotting the percentage of inhibition against the log concentration of **PSB-0739**.

This assay assesses the ability of **PSB-0739** to inhibit ADP-induced intracellular calcium mobilization in cells expressing the P2Y12 receptor.

- Materials:

- Cells expressing the human P2Y<sub>12</sub> receptor (e.g., CHO-K1 or THP-1 cells).
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[4]
- **PSB-0739** stock solution.
- ADP stock solution.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Fluorescence plate reader with automated injection capabilities.
- Procedure:
  - Cell Preparation:
    - Plate cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
  - Dye Loading:
    - Wash cells with assay buffer.
    - Load cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 1-2 hours at 37°C).
    - Wash the cells to remove excess dye.
  - Experiment:
    - Place the plate in the fluorescence plate reader maintained at 37°C.
    - Add **PSB-0739** at various concentrations to the wells and incubate for a specified time.
    - Establish a baseline fluorescence reading.
    - Inject ADP to stimulate the cells and immediately begin recording fluorescence intensity over time.

- Data Analysis:
  - Measure the peak fluorescence intensity or the area under the curve for each well.
  - Calculate the percentage of inhibition of the ADP response by **PSB-0739**.
  - Determine the IC<sub>50</sub> value for **PSB-0739**.

This assay determines the binding affinity (K<sub>i</sub>) of **PSB-0739** to the P2Y<sub>12</sub> receptor.

- Materials:
  - Cell membranes prepared from cells overexpressing the human P2Y<sub>12</sub> receptor.
  - Radiolabeled P2Y<sub>12</sub> antagonist (e.g., [<sup>3</sup>H]-**PSB-0739** or another suitable radioligand).
  - **PSB-0739** (unlabeled).
  - Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
  - Glass fiber filters.
  - Filtration apparatus.
  - Scintillation counter and scintillation fluid.
- Procedure:
  - Assay Setup:
    - In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled **PSB-0739**.
    - Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).
  - Incubation:

- Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration:
  - Rapidly filter the contents of each well through the glass fiber filters using the filtration apparatus.
  - Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Counting:
  - Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding.
  - Plot the percentage of specific binding against the log concentration of unlabeled **PSB-0739** to determine the IC50 value.
  - Calculate the Ki value using the Cheng-Prusoff equation.

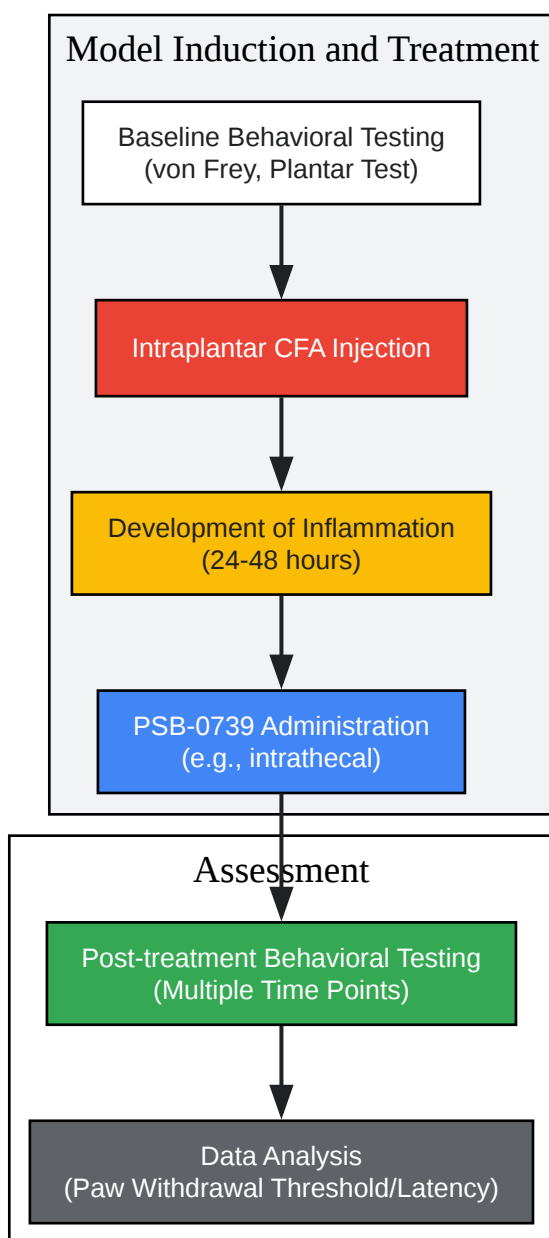
## In Vivo Models

This model is used to evaluate the analgesic effects of **PSB-0739** in a state of persistent inflammatory pain.[\[1\]](#)[\[5\]](#)

- Animals:
  - Adult male Sprague-Dawley rats or C57BL/6 mice.[\[1\]](#)[\[5\]](#)
- Procedure:
  - Induction of Inflammation:
    - Induce inflammation by a single intraplantar injection of CFA (e.g., 100-150  $\mu$ L) into the plantar surface of one hind paw.[\[1\]](#)[\[5\]](#)



- Drug Administration:
  - Administer **PSB-0739** via the desired route (e.g., intrathecal, intraperitoneal) at various doses at a specific time point after CFA injection (e.g., 24 or 48 hours).[6]
- Behavioral Testing:
  - Assess mechanical allodynia using von Frey filaments to measure the paw withdrawal threshold.
  - Assess thermal hyperalgesia using a plantar test apparatus to measure the paw withdrawal latency to a radiant heat source.
  - Conduct behavioral testing at baseline (before CFA) and at multiple time points after drug administration.
- Data Analysis:
  - Compare the paw withdrawal thresholds or latencies between the vehicle-treated and **PSB-0739**-treated groups.
  - Determine the dose-dependent effects of **PSB-0739** on reversing inflammatory pain.



[Click to download full resolution via product page](#)

### CFA-Induced Inflammatory Pain Experimental Workflow

This model is used to assess the efficacy of **PSB-0739** in alleviating neuropathic pain.[2][7]

- Animals:
  - Adult male Wistar or Sprague-Dawley rats.[2][7]

- Procedure:
  - Surgical Procedure:
    - Anesthetize the animal.
    - Expose the sciatic nerve in one hind limb.
    - Tightly ligate approximately one-third to one-half of the dorsal portion of the sciatic nerve with a silk suture.[\[2\]](#)
    - Close the incision in layers.
  - Post-operative Care and Development of Neuropathy:
    - Allow the animals to recover for several days to a week for the neuropathic pain to develop.
  - Drug Administration:
    - Administer **PSB-0739** at various doses and routes as required for the study.
  - Behavioral Testing:
    - Measure mechanical allodynia using von Frey filaments.
    - Assess thermal hyperalgesia using the plantar test.
    - Conduct testing at baseline (before surgery) and at multiple time points after drug administration.
- Data Analysis:
  - Compare the paw withdrawal thresholds or latencies between the sham-operated, vehicle-treated, and **PSB-0739**-treated groups.
  - Evaluate the ability of **PSB-0739** to reverse neuropathic pain behaviors.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 2. Neuropathic Pain in Rats with a Partial Sciatic Nerve Ligation Is Alleviated by Intravenous Injection of Monoclonal Antibody to High Mobility Group Box-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. The effect of P2Y12 receptor inhibition in chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of intrathecal injection of miRNA-138 on neuropathic pain in rats undergoing partial sciatic nerve ligation and its underlying mechanism - Jin - Annals of Palliative Medicine [apm.amegroups.org]
- To cite this document: BenchChem. [PSB-0739: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10772090#psb-0739-chemical-structure-and-properties]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)